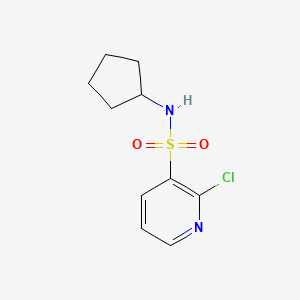

2-chloro-N-cyclopentylpyridine-3-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclopentylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2S/c11-10-9(6-3-7-12-10)16(14,15)13-8-4-1-2-5-8/h3,6-8,13H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJNWKHEKMZUEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridine Based Sulfonamide Frameworks in Chemical Science

The union of a pyridine (B92270) ring and a sulfonamide group creates a molecular framework with considerable importance in chemical and pharmaceutical sciences. Sulfonamides (compounds containing the -SO₂NH₂ functional group) are a cornerstone of medicinal chemistry, renowned for their wide spectrum of biological activities. researchgate.net This activity stems from their ability to mimic p-aminobenzoic acid (PABA), a crucial substrate for bacterial folic acid synthesis.

When integrated with a pyridine nucleus—a six-membered heterocyclic ring containing a nitrogen atom—the resulting scaffold exhibits a diverse and potent range of pharmacological properties. Pyridine-based sulfonamides have been investigated for numerous therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory roles. acs.orgnih.gov The pyridine ring itself is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs and contributing to favorable properties such as metabolic stability and solubility. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing binding interactions with biological targets. researchgate.net The combination of these two moieties has led to the synthesis of compounds with significant biological efficacy, driving continued research into novel derivatives. nih.gov

Overview of Research Trajectories for Halogenated Pyridine Derivatives

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto a pyridine (B92270) ring is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties. nih.govacs.org Halogenation can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov For instance, the presence of a chlorine atom can alter the electronic distribution within the pyridine ring, affecting its reactivity and interaction with biological macromolecules. researchgate.net

Research into halogenated pyridine derivatives is a vibrant field, focusing on several key areas:

Modulation of Biological Activity: The position and nature of the halogen can dramatically impact a drug's potency and selectivity. Strategic halogenation is a key tactic in the late-stage functionalization of complex pharmaceutical compounds to create analogues with improved properties. nih.govchemrxiv.org

Synthetic Intermediates: Halopyridines are crucial building blocks in organic synthesis. nih.govacs.org The halogen atom serves as a versatile handle for further chemical transformations, most notably in cross-coupling reactions (like Suzuki or Buchwald-Hartwig reactions), which are fundamental for constructing more complex molecules. researchgate.net

Probing Molecular Interactions: Halogen bonds—a noncovalent interaction involving a halogen atom—are increasingly recognized for their role in molecular recognition and drug-target binding. Researchers are exploring how to engineer these interactions to design more effective therapeutic agents.

The 2-chloro substitution pattern, as seen in the title compound, makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, further enhancing its utility as a synthetic precursor. researchgate.net

Structural Context and Rationale for Investigating 2 Chloro N Cyclopentylpyridine 3 Sulfonamide

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in this compound is rendered electron-deficient by the electronegative nitrogen atom and the electron-withdrawing sulfonamide and chloro groups. This electronic characteristic is a primary determinant of its reactivity, particularly towards nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution at the C-2 Chloro Position

The chlorine atom at the C-2 position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen and the adjacent sulfonamide group activates the C-2 position for attack by a wide range of nucleophiles. This reaction is a cornerstone of the chemical transformations of this compound, allowing for the introduction of diverse functionalities.

A common and well-documented transformation is the displacement of the chloride by amines. For instance, the reaction with hydrazine (B178648) hydrate (B1144303) proceeds efficiently to replace the chloro group with a hydrazinyl moiety, a key step in the synthesis of more complex heterocyclic systems. Other nitrogen-based nucleophiles, such as primary and secondary amines, are also expected to react readily, leading to the formation of various 2-amino-N-cyclopentylpyridine-3-sulfonamide derivatives.

Oxygen and sulfur nucleophiles can also displace the C-2 chloro group. Alkoxides, phenoxides, and thiols can be employed to introduce new ether and thioether linkages, further expanding the synthetic utility of this scaffold. The general conditions for these substitutions often involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to facilitate the reaction.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at the C-2 Position

| Nucleophile | Reagent Example | Product Type |

| Amine | Hydrazine Hydrate | 2-Hydrazinyl-N-cyclopentylpyridine-3-sulfonamide |

| Amine | Cyclohexylamine | 2-(Cyclohexylamino)-N-cyclopentylpyridine-3-sulfonamide |

| Alkoxide | Sodium Methoxide | 2-Methoxy-N-cyclopentylpyridine-3-sulfonamide |

| Thiol | Sodium Thiophenoxide | 2-(Phenylthio)-N-cyclopentylpyridine-3-sulfonamide |

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution on the pyridine ring of this compound is generally challenging. The inherent electron-deficient character of the pyridine nucleus, further exacerbated by the deactivating chloro and sulfonamide substituents, makes the ring significantly less reactive towards electrophiles compared to benzene (B151609) or other electron-rich aromatic systems.

Typical electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions generally require harsh conditions and often result in low yields or fail to proceed altogether. The pyridine nitrogen is also susceptible to protonation or coordination with Lewis acids under these conditions, which further deactivates the ring towards electrophilic attack.

Transformations Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a robust and versatile functional handle that can undergo a variety of chemical transformations, providing another avenue for the structural modification of this compound.

Reactions at the Sulfonamide Nitrogen (e.g., N-alkylation, N-acylation)

The nitrogen atom of the sulfonamide is acidic and can be deprotonated by a suitable base to form a sulfonamidate anion. This anion is a potent nucleophile and can readily participate in reactions with electrophiles such as alkyl and acyl halides.

N-Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen can be achieved by treating the compound with an alkylating agent in the presence of a base. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and sulfates. The choice of base is crucial and can range from milder carbonates to stronger hydrides, depending on the reactivity of the alkylating agent. This reaction yields N-alkyl-N-cyclopentyl-2-chloropyridine-3-sulfonamides.

N-Acylation: Similarly, the sulfonamide nitrogen can be acylated using acylating agents like acyl chlorides or anhydrides. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid byproduct. N-acylation results in the formation of N-acyl-2-chloro-N-cyclopentylpyridine-3-sulfonamides, which can serve as prodrugs or intermediates for further synthetic manipulations.

Table 2: Representative N-Alkylation and N-Acylation Reactions of the Sulfonamide Moiety

| Reaction Type | Electrophile Example | Base | Product Type |

| N-Alkylation | Methyl Iodide | Sodium Hydride | N-Methyl-2-chloro-N-cyclopentylpyridine-3-sulfonamide |

| N-Alkylation | Benzyl Bromide | Potassium Carbonate | N-Benzyl-2-chloro-N-cyclopentylpyridine-3-sulfonamide |

| N-Acylation | Acetyl Chloride | Triethylamine | N-Acetyl-2-chloro-N-cyclopentylpyridine-3-sulfonamide |

| N-Acylation | Benzoyl Chloride | Pyridine | N-Benzoyl-2-chloro-N-cyclopentylpyridine-3-sulfonamide |

Hydrolysis and Cleavage of the Sulfonamide Bond

The sulfonamide bond (S-N) is generally stable to chemical degradation. However, under forcing acidic or basic conditions, it can be cleaved.

Acidic Hydrolysis: Treatment with strong mineral acids, such as concentrated hydrochloric or sulfuric acid, at elevated temperatures can lead to the hydrolysis of the sulfonamide bond. This reaction would yield 2-chloropyridine-3-sulfonic acid and cyclopentylamine. The rate of hydrolysis is dependent on the acid concentration, temperature, and the specific substitution pattern of the sulfonamide.

Basic Hydrolysis: While generally more resistant to basic conditions, prolonged heating with strong aqueous bases can also effect the cleavage of the sulfonamide linkage. The products of basic hydrolysis would be the salt of 2-chloropyridine-3-sulfonic acid and cyclopentylamine.

The stability of the sulfonamide bond is a key feature, often making it a suitable functional group for compounds intended to have good in vivo stability.

Reductive Transformations of the Sulfonamide Group

The sulfonamide group can be reduced to the corresponding amine and thiol derivatives, although this transformation often requires potent reducing agents.

Reductive Cleavage: Several reagents are known to cleave the sulfonamide bond reductively. Reagents such as sodium in liquid ammonia (B1221849) (Birch reduction conditions) or lithium aluminum hydride (LiAlH₄) can be employed. However, these strong reducing agents may also affect other functional groups in the molecule, such as the chloro-substituent on the pyridine ring. More recent methods have been developed that allow for the reductive cleavage of sulfonamides under milder conditions. These methods often involve the use of samarium(II) iodide or certain phosphine-based reagents. The products of such a reaction would be 2-chloropyridine-3-thiol (B8226140) and cyclopentylamine, or further reduced products depending on the reaction conditions.

The selective reduction of the sulfonamide group in the presence of other reducible functionalities remains a synthetic challenge and is highly dependent on the chosen methodology.

Reactivity of the Cyclopentyl Substituent

Oxidation Reactions: The C-H bonds of the cyclopentyl group are susceptible to oxidation under certain conditions. Similar to other N-alkyl sulfonamides, the cyclopentyl moiety can be oxidized to introduce hydroxyl or carbonyl functionalities. For instance, oxidation of N-substituted amines can lead to the formation of imides, suggesting that the cyclopentyl ring in this compound could potentially be oxidized to a cyclopentanone (B42830) or further to open-chain dicarboxylic acids under strong oxidizing conditions. The use of reagents like potassium permanganate (B83412) or chromium-based oxidants could facilitate such transformations, although these reactions may lack selectivity and could also affect other parts of the molecule. Catalytic aerobic oxidation, a greener alternative, has been shown to be effective for the oxidation of cyclic amines to lactams, indicating a potential pathway for the transformation of the N-cyclopentyl group.

Halogenation Reactions: Direct halogenation of the cyclopentyl ring in this compound is also a possibility. Free radical halogenation, typically initiated by UV light, can lead to the substitution of hydrogen atoms on the cyclopentyl ring with halogen atoms like chlorine or bromine. The reaction proceeds via a radical chain mechanism, and the selectivity for the position of halogenation can be influenced by the stability of the resulting carbon radical.

Free Radical Reactions: The cyclopentyl group can participate in free radical reactions. Abstraction of a hydrogen atom from the cyclopentyl ring by a radical initiator can generate a cyclopentyl radical. This radical can then undergo various reactions, such as addition to unsaturated bonds or reaction with molecular oxygen. In the context of the entire molecule, the formation of a radical on the cyclopentyl group could lead to intramolecular cyclization reactions if a suitable acceptor group is present, or it could initiate degradation pathways.

The reactivity of the cyclopentyl group is summarized in the table below:

| Reaction Type | Reagents/Conditions | Potential Products |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄), Catalytic aerobic oxidation | Hydroxylated derivatives, Cyclopentanone derivatives, Ring-opened dicarboxylic acids |

| Halogenation | Halogens (Cl₂, Br₂) with UV light | Halogenated cyclopentyl derivatives |

| Free Radical Reactions | Radical initiators | Cyclopentyl radical intermediates, leading to various addition or degradation products |

This table provides a summary of potential reactions based on the general reactivity of N-alkyl sulfonamides and cyclopentyl moieties.

Stability and Degradation Pathways

Hydrolytic Degradation: The sulfonamide linkage is generally susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the cleavage of the sulfur-nitrogen bond. This would result in the formation of 2-chloropyridine-3-sulfonic acid and cyclopentylamine. The 2-chloropyridine moiety itself is relatively resistant to hydrolysis under neutral conditions but can be more susceptible at elevated temperatures and extreme pH values.

Photolytic Degradation: The 2-chloropyridine ring makes the compound susceptible to photodegradation. researchgate.net UV irradiation can promote the cleavage of the carbon-chlorine bond, leading to the formation of a pyridyl radical. researchgate.net This radical can then undergo various reactions, including hydrogen abstraction to form N-cyclopentylpyridine-3-sulfonamide or reaction with other molecules. Photolysis can also lead to the formation of more complex degradation products through ring-opening and rearrangement reactions of the pyridine ring. nih.gov Studies on the photodegradation of 2-chloropyridine have shown the formation of various intermediates, including 2-hydroxypyridine (B17775) and other substituted pyridines. researchgate.net

Thermal Degradation: At elevated temperatures, this compound is expected to decompose. The thermal degradation of cyclopentane (B165970) and its derivatives often involves ring-opening reactions to form linear alkenes and smaller hydrocarbon fragments. Therefore, the cyclopentyl group in the molecule could undergo thermal decomposition to yield volatile organic compounds. The sulfonamide and chloropyridine moieties would also degrade at high temperatures, likely through fragmentation and the release of sulfur dioxide, nitrogen oxides, and hydrogen chloride. The thermal decomposition of related compounds like cyclopentanone results in products such as 1-butene, carbon monoxide, and ethylene. nih.gov

Mass Spectrometry Fragmentation: Mass spectral analysis can provide insights into the potential degradation pathways by showing how the molecule fragments under ionization. For sulfonamides, common fragmentation pathways include the cleavage of the S-N bond and the S-C(aryl) bond. The fragmentation of the N-cyclopentyl group would likely involve the loss of cyclopentyl radical or the formation of cyclopentene (B43876) through hydrogen rearrangement. The 2-chloropyridine ring can lose the chlorine atom or undergo ring cleavage.

A summary of the potential degradation pathways is presented below:

| Degradation Pathway | Conditions | Key Cleavage Sites | Primary Degradation Products |

| Hydrolysis | Acidic or basic aqueous media | S-N bond of the sulfonamide | 2-chloropyridine-3-sulfonic acid, Cyclopentylamine |

| Photolysis | UV irradiation | C-Cl bond on the pyridine ring, Pyridine ring cleavage | N-cyclopentylpyridine-3-sulfonamide, 2-hydroxypyridine derivatives, various ring-opened products |

| Thermal Degradation | High temperatures | C-N and C-S bonds of the sulfonamide, C-C bonds of the cyclopentyl ring, C-Cl bond | Sulfur dioxide, Nitrogen oxides, Hydrogen chloride, Volatile hydrocarbons from cyclopentyl ring fragmentation |

This table outlines the probable degradation pathways and products based on the chemical structure of the compound and known degradation patterns of related molecules.

Structure Activity Relationship Sar Studies and Molecular Design of Derivatives

Systematic Modification of the Pyridine (B92270) Core

Positional Isomerism of Chlorine and Sulfonamide

The specific arrangement of the chlorine atom and the sulfonamide group on the pyridine ring is crucial for biological activity. The parent compound features a 2-chloro and 3-sulfonamide substitution pattern. Studies involving positional isomers, such as moving the sulfonamide group to other positions (e.g., position 5), have been undertaken to understand the spatial requirements for target binding. While direct comparative activity data for 2-chloro-N-cyclopentylpyridine-3-sulfonamide and its positional isomers is not extensively published in readily available literature, the synthesis of various pyridine sulfonamide isomers, such as those derived from 2-chloropyridine-3-sulfonyl chloride and 2-chloropyridine-5-sulfonyl chloride, indicates that the relative positioning of these groups significantly influences the molecule's electronic and steric properties, and consequently its interaction with biological targets. The pyridine-3-sulfonamide moiety, in particular, is noted for its ability to act as both a hydrogen bond donor and acceptor, a characteristic that is essential for its bioactivity.

Introduction of Additional Substituents on the Pyridine Ring

The introduction of additional substituents onto the pyridine ring offers a strategy to fine-tune the electronic and lipophilic properties of the molecule, potentially enhancing potency and selectivity. Research on related 2-chloropyridine-3-sulfonamide scaffolds has demonstrated the impact of such modifications. For instance, the synthesis and evaluation of a 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide showed significant biological activity. nih.gov The presence of the bromine atom at the 5-position alters the electron distribution of the pyridine ring and introduces a new point of interaction, which can influence binding affinity. The general principle in pyridine-containing compounds is that the addition of functional groups like halogens (e.g., Br, Cl, F), as well as electron-donating (e.g., -OCH3) or electron-withdrawing groups, can significantly affect the molecule's bioactivity. researchgate.net

Table 1: Effect of Additional Pyridine Ring Substituents on Related 2-Chloropyridine-3-sulfonamides

| Compound ID | Base Scaffold | Additional Substituent | Biological Activity | Reference |

|---|---|---|---|---|

| 1 | 2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide | 5-bromo | Active (IC50 = 1.08 µM against PI3Kα for the R-isomer) | nih.gov |

Variation of the N-Cyclopentyl Group

The N-cyclopentyl group of this compound plays a significant role in the compound's interaction with its biological target, likely fitting into a specific hydrophobic pocket. Consequently, extensive research has been conducted to explore how modifications to this group affect activity.

Impact of Different Cycloalkyl Moieties

Replacing the cyclopentyl ring with other cycloalkyl groups of varying sizes (e.g., cyclopropyl, cyclobutyl, cyclohexyl) can probe the spatial constraints of the target's binding site. While specific data for this compound is limited in the public domain, SAR studies on other classes of sulfonamides often show a distinct optimal ring size for the cycloalkyl substituent, where both smaller and larger rings lead to a decrease in activity. This suggests a well-defined hydrophobic pocket that favorably accommodates a five-membered ring.

Linear and Branched Alkyl Substitutions

The substitution of the cyclopentyl group with linear and branched alkyl chains has been investigated to understand the importance of the cyclic constraint and lipophilicity. In many related series of biologically active sulfonamides, a shift from a cyclic to a linear or branched alkyl substituent can impact potency. For example, in some contexts, branched alkyl groups like isopropyl are found to be beneficial. The choice between a cyclic and an acyclic alkyl group can also influence metabolic stability and other pharmacokinetic parameters.

Aromatic and Heteroaromatic Substitutions

Introducing aromatic and heteroaromatic rings in place of the N-cyclopentyl group dramatically alters the electronic and steric profile of the sulfonamide nitrogen substituent. This modification allows for the exploration of potential π-π stacking interactions or hydrogen bonds with the target. Studies on related pyridine sulfonamides have shown that N-aryl substitution is a viable strategy for modulating activity. For instance, the N-(1-phenylethyl) group in 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide was found to be compatible with significant inhibitory activity. nih.gov Furthermore, research on other sulfonamide series has demonstrated that substitution with various aromatic and heteroaromatic rings can lead to potent derivatives, with the specific choice of the ring system and its substituents being critical for optimizing interactions with the target. acs.orgnih.gov

Table 2: Representative N-Substitutions on the 2-Chloropyridine-3-sulfonamide Scaffold

| Compound ID | N-Substituent | Substituent Type | Notable Findings | Reference |

|---|---|---|---|---|

| 2 | 1-Phenylethyl | Aromatic (Arylalkyl) | R-isomer shows potent activity (IC50 = 1.08 µM against PI3Kα). | nih.gov |

| 3 | Various Aryl groups | Aromatic | N-aryl sulfonamides are a common motif in biologically active compounds. | nih.gov |

Linker Modifications: Exploration of Sulfonamide Analogues

For the this compound scaffold, systematic exploration of sulfonamide analogues would involve synthesizing and testing compounds where the sulfonamide group is replaced by other functionalities. Examples of such modifications could include:

Amide Linkers: Replacing the sulfonamide with an amide linkage to understand the importance of the sulfonyl group's geometry and electronic properties.

Reversed Sulfonamides: Investigating the impact of reversing the sulfonamide bond to alter the hydrogen bonding capabilities and vectoral projection of the substituents.

Methylene Sulfonamides or Sulfones: Introducing or removing methylene units adjacent to the sulfonyl group to probe the effects of increased or decreased flexibility.

A hypothetical SAR study exploring these modifications could be summarized in the following table:

| Compound ID | Linker Modification | Rationale | Predicted Impact on Activity |

| Reference | -SO₂NH- (Sulfonamide) | Parent compound | Baseline activity |

| Analogue 1 | -CONH- (Amide) | Evaluate the necessity of the tetrahedral sulfonyl group. | Potential loss of activity if key interactions with the sulfonyl oxygens are present. |

| Analogue 2 | -NHSO₂- (Reversed Sulfonamide) | Alter hydrogen bond donor/acceptor pattern. | Activity may be retained or altered depending on the specific binding site interactions. |

| Analogue 3 | -SO₂CH₂NH- (Methylene Sulfonamide) | Increase flexibility and spacing between moieties. | May improve binding by allowing for better conformational adaptation, or decrease it due to entropic penalties. |

However, a thorough search of the scientific literature did not yield any specific studies that have undertaken such a systematic exploration for this compound. While research on other pyridine sulfonamides has demonstrated the importance of the sulfonamide linker, this has not been specifically detailed for the N-cyclopentyl derivative.

In Vitro Biological Activity and Target Engagement

Enzyme Inhibition Studies

Evaluation Against Specific Enzyme Targets (e.g., falcipain-2, urease, α-glucosidase, α-amylase)

No published research was identified that specifically evaluates the inhibitory activity of 2-chloro-N-cyclopentylpyridine-3-sulfonamide against the enzymes falcipain-2, urease, α-glucosidase, or α-amylase. Although various sulfonamide and pyridine-containing compounds have been investigated as inhibitors for these enzymes, data for this exact compound, including inhibitory concentrations (IC50 values) or kinetic analyses, are absent from the current body of scientific literature.

Inhibition of Phosphodiesterase (PDE) Isoforms (e.g., PDE4A, PDE4B, PDE4C)

There is no specific information available regarding the inhibitory effects of this compound on phosphodiesterase (PDE) isoforms, including PDE4A, PDE4B, and PDE4C. The field of PDE4 inhibition is extensive, but studies have not reported on the activity of this particular chemical entity.

Antimicrobial Research

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

No specific studies detailing the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains were found. Consequently, data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound are not available.

Antifungal Activity, Including Biofilm Inhibition and Rupture

Information on the antifungal properties of this compound is not present in the reviewed literature. There are no available studies that assess its activity against fungal pathogens or its ability to inhibit or disrupt fungal biofilms.

Antiparasitic Investigations (e.g., Anti-Toxoplasma gondii Activity)

There is no published data on the antiparasitic activity of this compound. Specifically, its potential efficacy against parasites such as Toxoplasma gondii has not been reported in scientific research.

Receptor Binding and Interaction Studies

There are no specific receptor binding or interaction studies for this compound in the available scientific literature. However, the study of analogous compounds provides a framework for potential interactions. For example, various pyridine-sulfonamide hybrids have been investigated for their ability to bind to the ATP-binding site of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov This interaction is typically characterized by hydrogen bonding and hydrophobic interactions within the receptor's active site.

Molecular docking studies on other substituted pyridine (B92270) sulfonamides, such as those designed as potential antimalarial agents, have explored their binding modes with enzymes like falcipain-2. mdpi.com These computational studies predict interactions with key amino acid residues in the enzyme's active site. Similarly, a different series of pyrazolo[4,3-c]pyridine sulfonamides has been shown to bind to and inhibit various isoforms of carbonic anhydrase. mdpi.com

Without experimental data, the specific receptor-binding profile of this compound remains uncharacterized.

Elucidation of Molecular Mechanisms of Action (in vitro pathways)

The molecular mechanism of action for this compound has not been elucidated due to a lack of specific in vitro studies. The general mechanism for many sulfonamide-based compounds involves the competitive inhibition of key enzymes in metabolic or signaling pathways. nih.gov

Based on research into related compounds, several potential mechanisms could be hypothesized:

Enzyme Inhibition : As seen with other pyridine sulfonamides, this compound could potentially act as an inhibitor of enzymes such as protein kinases, proteases, or carbonic anhydrases. nih.govmdpi.commdpi.com Inhibition of such enzymes can disrupt cellular signaling, proliferation, or metabolic processes. For instance, the inhibition of VEGFR-2 by related compounds has been shown to block downstream signaling pathways involved in angiogenesis. nih.gov

Disruption of Folic Acid Synthesis : A classic mechanism for sulfonamide antimicrobials is the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. nih.gov While this is a common mechanism for sulfonamides bearing a para-aminophenyl group, it is less likely for this N-substituted pyridine sulfonamide unless it acts on a different target within a microbial pathway.

It is important to underscore that these are hypothetical mechanisms based on the activities of structurally related compounds. Definitive elucidation of the molecular pathways affected by this compound would require dedicated in vitro experimental studies.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are pivotal in understanding how a ligand, such as 2-chloro-N-cyclopentylpyridine-3-sulfonamide, might interact with a protein receptor at the atomic level. These computational techniques allow for the prediction of binding modes and affinities, guiding further drug discovery and development efforts.

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions is crucial for deciphering the mechanism of action of a potential drug molecule. In the case of pyridine (B92270) sulfonamide derivatives, studies have often focused on their interactions with enzymes such as carbonic anhydrases or various kinases. While specific studies on this compound are not extensively detailed in publicly available research, the general principles of sulfonamide binding involve the sulfonamide group acting as a key hydrogen bond donor and acceptor. The cyclopentyl group, being hydrophobic, likely engages in van der Waals interactions within a hydrophobic pocket of a target protein. The chloro-substituted pyridine ring can also contribute to binding through various non-covalent interactions, including halogen bonding and π-stacking.

Prediction of Binding Affinities and Modes

Computational docking simulations are employed to predict the preferred binding orientation of a ligand within a protein's active site and to estimate the binding affinity. The binding affinity is often expressed as a docking score or an estimated inhibition constant (Ki). For sulfonamide-based compounds, docking studies have been instrumental in identifying key interactions that contribute to high binding affinity. For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the NH group of the sulfonamide can be a hydrogen bond donor. The precise binding mode and affinity of this compound would be dependent on the specific topology and amino acid composition of the target protein's binding site.

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is cost-effective and can significantly narrow down the number of compounds that need to be synthesized and tested in the laboratory. For identifying novel pyridinesulfonamide derivatives, both ligand-based and structure-based virtual screening approaches can be utilized. Ligand-based methods would involve searching for molecules with similar physicochemical properties to known active compounds, while structure-based virtual screening would involve docking a library of compounds into the three-dimensional structure of a target protein.

Quantum Mechanical Calculations

Quantum mechanical calculations provide a deeper understanding of the electronic properties and reactivity of a molecule. These methods can be used to study various aspects of this compound at the atomic and subatomic levels.

Electronic Structure Analysis and Reactivity Predictions

Analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can offer insights into the reactivity of this compound. The distribution of electron density and the electrostatic potential surface can predict which parts of the molecule are likely to be involved in interactions with other molecules. For instance, regions with negative electrostatic potential are prone to electrophilic attack, while regions with positive potential are susceptible to nucleophilic attack. These predictions are valuable for understanding potential metabolic pathways and for designing derivatives with improved properties.

Molecular Dynamics Simulations to Understand Dynamics and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules and their stability over time. nih.govnih.gov While specific molecular dynamics simulation studies focused solely on this compound are not extensively available in publicly accessible literature, the application of this technique to similar sulfonamide-containing molecules provides a framework for how such investigations would yield critical insights. peerj.commdpi.com

MD simulations could be employed to study this compound both in isolation and in complex with a biological target. Such simulations would model the atomistic interactions over time, providing a view of the molecule's conformational flexibility, solvent interactions, and the stability of its key structural features. For instance, in the context of drug design, MD simulations are used to confirm the stability of a ligand within the binding pocket of a protein, analyzing the persistence of crucial interactions, such as hydrogen bonds, and observing any conformational changes in both the ligand and the protein. nih.govmdpi.com The insights gained from these simulations are valuable for understanding the structural basis of the molecule's activity and for the rational design of new, more potent derivatives. nih.gov

The general procedure for such a simulation would involve placing the molecule in a simulated physiological environment (a box of water molecules with appropriate ions) and then calculating the forces between atoms and their subsequent movements over a series of very small time steps. nih.gov The resulting trajectory provides a detailed picture of the molecule's dynamic behavior. Analysis of this trajectory can reveal stable and transient conformations, the flexibility of different parts of the molecule, and the energetics of its interactions with its surroundings. peerj.com

Prediction of Molecular Descriptors Relevant to Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. Computational methods are frequently used to predict molecular descriptors that help in assessing the "drug-likeness" of a molecule and its likely pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.govnih.gov For this compound, while specific experimental ADMET data is not widely published, its properties can be estimated using various in silico tools that are a standard part of modern drug discovery pipelines. biorxiv.org

These computational predictions are guided by established principles such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds. nih.gov Other key descriptors like the Topological Polar Surface Area (TPSA) are crucial for predicting cell permeability. The prediction of these properties is vital for prioritizing compounds in the early stages of drug development. researchgate.net

Below is a table of molecular descriptors that are critical for predicting the biological activity and drug-like properties of a compound like this compound.

| Molecular Descriptor | Significance in Biological Activity |

| Molecular Weight (MW) | Influences the size and diffusion rate of the molecule across biological membranes. Generally, lower molecular weight (<500 Da) is favored for better absorption. nih.gov |

| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. An optimal LogP (typically < 5) is necessary for good membrane permeability and solubility. nih.gov |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (like N or O). Fewer HBDs (typically ≤ 5) are preferred for better membrane permeability. nih.gov |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (like N or O) with lone pairs. Fewer HBAs (typically ≤ 10) are associated with improved membrane transport. nih.gov |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. TPSA is a good predictor of a drug's transport properties, with lower values (<140 Ų) generally indicating better cell permeability. |

| Number of Rotatable Bonds | A measure of the molecule's conformational flexibility. A lower number of rotatable bonds (typically ≤ 10) is often associated with better oral bioavailability. |

The computational evaluation of these descriptors for this compound would provide valuable preliminary insights into its potential as a bioactive agent, guiding further experimental studies. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, which correlate such descriptors with biological activity, are often developed for classes of compounds like sulfonamides to predict the potency of new analogues. nih.govresearchgate.net

Advanced Analytical Methodologies for Characterization and Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 2-chloro-N-cyclopentylpyridine-3-sulfonamide, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy would provide information on the number of different types of protons and their neighboring environments. The spectrum would likely exhibit distinct signals for the protons on the pyridine (B92270) ring, the cyclopentyl group, and the sulfonamide N-H proton. The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The cyclopentyl protons would likely produce a series of multiplets in the aliphatic region (around δ 1.0-4.0 ppm). The sulfonamide proton (SO₂NH) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Distinct signals would be expected for each unique carbon atom in the pyridine ring and the cyclopentyl group. The carbon atoms of the pyridine ring would resonate in the downfield region (typically δ 120-160 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift. The carbons of the cyclopentyl group would appear in the upfield, aliphatic region (typically δ 20-80 ppm).

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between protons and carbons. COSY spectra would reveal proton-proton coupling networks within the pyridine and cyclopentyl rings, while HMBC spectra would show correlations between protons and carbons over two or three bonds, helping to piece together the complete molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H4 | 7.5 - 8.5 (doublet of doublets) | 120 - 130 |

| Pyridine-H5 | 7.0 - 8.0 (doublet of doublets) | 135 - 145 |

| Pyridine-H6 | 8.0 - 9.0 (doublet of doublets) | 145 - 155 |

| SO₂NH | 5.0 - 8.0 (broad singlet) | - |

| Cyclopentyl-CH | 3.5 - 4.5 (multiplet) | 50 - 60 |

| Cyclopentyl-CH₂ | 1.0 - 2.0 (multiplets) | 20 - 40 |

| Pyridine-C2 (C-Cl) | - | 150 - 160 |

Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary.

Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonamide group (S=O stretching, N-H stretching), the pyridine ring (C=N and C=C stretching), and the C-Cl bond.

Ultraviolet-Visible (UV/Vis) Spectroscopy provides information about the electronic transitions within the molecule. The presence of the chloropyridine ring, an aromatic system, would lead to characteristic absorption bands in the UV region, typically between 200 and 400 nm.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Sulfonamide) | 3200 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=N, C=C (Pyridine) | 1400 - 1600 | Stretching |

| S=O (Sulfonamide) | 1300 - 1350 (asymmetric) | Stretching |

| S=O (Sulfonamide) | 1150 - 1180 (symmetric) | Stretching |

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, GC-MS, HRMS)

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula of this compound.

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be used to analyze the compound, often in complex mixtures. The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. The fragmentation pattern would be characteristic of the structure, with likely cleavages occurring at the sulfonamide bond (S-N and C-S bonds) and within the cyclopentyl and pyridine rings. Common fragmentation pathways for sulfonamides involve the loss of SO₂ and cleavage of the N-substituent.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (predicted) | Possible Fragment Identity |

|---|---|

| [M]+ | Molecular ion |

| [M - C₅H₉]+ | Loss of cyclopentyl group |

| [M - SO₂]+ | Loss of sulfur dioxide |

| [C₅H₄NClSO₂]+ | 2-chloropyridine-3-sulfonyl fragment |

| [C₅H₄NCl]+ | 2-chloropyridine (B119429) fragment |

Note: The relative intensities of these fragments would depend on the ionization technique and energy.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would reveal details about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group. While specific crystallographic data for this compound is not available, analysis of related sulfonamide structures suggests the potential for hydrogen-bonded dimers or polymeric chains in the solid state.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring the progress of chemical reactions and for preliminary purity assessment. For this compound, a moderately polar compound, a silica gel plate would typically be used as the stationary phase. The mobile phase would likely be a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The choice of solvent system would be optimized to achieve a retention factor (Rf) value that allows for good separation from impurities. Visualization of the spots on the TLC plate could be achieved under UV light, as the pyridine ring is UV-active, or by using chemical staining agents.

Table 4: Typical Thin-Layer Chromatography Conditions for Sulfonamide Compounds

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Chloroform:Methanol (e.g., 9:1 v/v) |

| Visualization | UV lamp (254 nm) or Iodine vapor |

| Expected Rf | 0.3 - 0.7 (dependent on the exact mobile phase composition) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of sulfonamide derivatives due to its high resolution, sensitivity, and adaptability. For the specific analysis of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed, leveraging the compound's moderate polarity.

A representative RP-HPLC method for the analysis of aromatic sulfonamides, adaptable for this compound, would involve a C18 or C8 stationary phase. These columns provide a hydrophobic environment suitable for the retention and separation of such compounds from potential impurities and related substances.

Typical HPLC Parameters:

A gradient elution is often preferred to ensure the efficient separation of compounds with varying polarities. The mobile phase commonly consists of a mixture of an aqueous component (often with a pH modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

Below is an illustrative data table outlining a potential set of HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, linear gradient to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

This method provides a robust baseline for the separation and quantification of this compound, allowing for the assessment of its purity and stability.

Advanced Techniques for Structural Insights

Beyond chromatographic separation, understanding the three-dimensional structure and conformation of a molecule is critical. Advanced techniques like Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) offer valuable information in this regard.

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This separation provides an additional dimension of analysis beyond the mass-to-charge ratio, offering insights into the ion's conformation. A key parameter derived from IMS is the Collision Cross Section (CCS), which is a measure of the effective area of the ion as it tumbles and collides with a neutral buffer gas.

Experimentally determined CCS values are highly valuable for compound identification and structural elucidation. However, in the absence of an authentic standard, computational prediction of CCS values has become a reliable alternative. Various machine learning-based prediction tools are available that can estimate the CCS of a small molecule based on its chemical structure.

For this compound, a predicted CCS value can be generated using these tools. The Simplified Molecular-Input Line-Entry System (SMILES) string for the compound, which is Clc1cccc(n1)S(=O)(=O)NC1CCCC1, serves as the input for these prediction algorithms.

Predicted Collision Cross Section (CCS) Data:

The table below presents predicted CCS values for different adducts of this compound in nitrogen (N₂) drift gas, which is commonly used in IMS experiments. These values are calculated using established prediction models.

| Ion Adduct | Predicted CCS (N₂) Ų |

| [M+H]⁺ | 152.4 |

| [M+Na]⁺ | 155.1 |

| [M-H]⁻ | 149.7 |

The predicted CCS value serves as a valuable physicochemical descriptor that can be used to tentatively identify this compound in complex mixtures when analyzed by IMS-MS, even without a reference standard. The comparison of experimentally measured drift times with these predicted CCS values can significantly enhance the confidence in compound annotation.

Future Research Directions and Translational Perspectives

Development of Novel Analogues with Enhanced Potency and Selectivity

The development of novel analogues of 2-chloro-N-cyclopentylpyridine-3-sulfonamide is a promising avenue for enhancing its therapeutic potential. By systematically modifying its chemical structure, researchers can aim to improve its potency against biological targets while simultaneously increasing its selectivity, thereby reducing the potential for off-target effects.

One approach to generating analogues involves the modification of the cyclopentyl group. The introduction of various substituents on this ring or its replacement with other cyclic or acyclic moieties could significantly influence the compound's interaction with target proteins. For instance, the synthesis of a library of N-alkyl sulfonamides derived from different hydrocarbon scaffolds has been shown to yield compounds with potent biological activity. rsc.org

Furthermore, substitutions on the pyridine (B92270) ring could be explored. The synthesis of various 2-chloro-N-(aryl)pyridinesulfonamides has been reported, demonstrating the feasibility of modifying this part of the molecule. mdpi.com These modifications can alter the electronic properties and steric profile of the compound, leading to optimized binding interactions. A study on pyridine-based N-sulfonamides has shown that such modifications can lead to compounds with significant antiviral and antimicrobial characteristics. acs.org

The following table outlines potential strategies for the development of novel analogues and the anticipated outcomes:

| Modification Strategy | Rationale | Potential Outcome |

| Substitution on the cyclopentyl ring | To explore new binding interactions and improve pharmacokinetic properties. | Enhanced potency and selectivity. |

| Replacement of the cyclopentyl group | To investigate the impact of different lipophilic groups on activity. | Discovery of novel scaffolds with improved drug-like properties. |

| Substitution on the pyridine ring | To modulate electronic and steric properties for optimized target binding. | Increased target affinity and specificity. |

| Bioisosteric replacement of the sulfonamide linker | To improve metabolic stability and pharmacokinetic profile. | Analogues with enhanced in vivo efficacy. |

Exploration of New Therapeutic Areas and Biological Targets

The pyridine-3-sulfonamide scaffold is associated with a wide range of biological activities, suggesting that this compound and its derivatives could be explored for new therapeutic applications. nih.gov

Anticancer Activity: Numerous sulfonamide derivatives have demonstrated significant antiproliferative effects. nih.gov For instance, certain pyridinyl and pyrimidinylcarbazole sulfonamides have shown potent cytotoxicity against various human tumor cell lines. mdpi.com Future research could involve screening this compound and its analogues against a panel of cancer cell lines to identify potential anticancer agents.

Antimicrobial and Antiviral Potential: Sulfonamides have a long history as antimicrobial agents. nih.gov The pyridine moiety is also a common feature in many antimicrobial and antiviral drugs. mdpi.com Therefore, investigating the activity of this compound against a spectrum of bacterial, fungal, and viral pathogens is a logical next step. Studies on other pyridine-based sulfonamides have revealed promising antiviral and antimicrobial properties. acs.org

Enzyme Inhibition: A significant number of sulfonamides act as enzyme inhibitors. nih.gov A notable example is their role as carbonic anhydrase inhibitors, which has implications for treating conditions like glaucoma and certain types of cancer. mdpi.comnih.govmdpi.com Docking studies of pyridine-3-sulfonamide derivatives have shown their potential to selectively inhibit cancer-associated carbonic anhydrase isoforms. mdpi.comnih.gov

The table below summarizes potential new therapeutic areas and the corresponding biological targets for investigation:

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Oncology | Kinases, Carbonic Anhydrases | Many sulfonamides exhibit anticancer properties through enzyme inhibition. |

| Infectious Diseases | Dihydropteroate (B1496061) synthase (DHPS), Viral polymerases | Sulfonamides are established antibacterial agents, and pyridine derivatives often show broad-spectrum antimicrobial activity. |

| Neurological Disorders | Glutamate receptors | Certain cyclopentyl sulfonamide derivatives have been patented for their potential to potentiate glutamate receptor function, suggesting applications in improving memory and learning. google.com |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | The anti-inflammatory properties of some sulfonamides are well-documented. |

Application of this compound as a Chemical Biology Tool

Chemical probes are essential tools for dissecting complex biological processes. Due to its specific chemical structure, this compound could be developed into a valuable chemical probe to investigate the function and regulation of its biological targets.

By incorporating a reporter tag, such as a fluorophore or a biotin moiety, into the structure of this compound, researchers could visualize the subcellular localization of its target protein or isolate it for further characterization. The development of sulfonamide-containing naphthalimides as fluorescent probes for tumor imaging highlights the feasibility of this approach. mdpi.com

Furthermore, the synthesis of analogues with photo-reactive groups could enable photo-affinity labeling studies to identify the specific binding sites of the compound on its target protein. The development of sulfonyl fluoride chemical probes for investigating cereblon modulators showcases a similar strategy. rsc.org The identification of sulfonamides that can modulate organellar pH also points to their potential use as tools to study membrane traffic. nih.gov

Integration of Flow Chemistry and Continuous Manufacturing for Scalable Synthesis

The translation of a promising compound from the laboratory to clinical and commercial scales requires efficient and scalable synthetic methods. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, higher yields, and greater consistency.

The synthesis of sulfonamide libraries using eco-friendly flow conditions has been successfully demonstrated, indicating that this technology is well-suited for the production of this compound and its analogues. acs.org A fully automated flow-through process for the production of secondary sulfonamides has also been developed, showcasing the potential for high-throughput synthesis. researchgate.net

The key steps in a potential flow synthesis of this compound could include:

Sulfonyl Chloride Formation: Continuous flow generation of 2-chloropyridine-3-sulfonyl chloride from a suitable precursor.

Sulfonamide Coupling: Reaction of the sulfonyl chloride with cyclopentylamine in a continuous flow reactor.

Purification: Integration of in-line purification techniques to isolate the final product.

Computational Design of Next-Generation Sulfonamide Derivatives

Computational modeling and in silico screening are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved properties. These approaches can be applied to guide the development of next-generation derivatives of this compound.

Molecular Docking: Docking studies can predict the binding mode of this compound and its analogues within the active site of a target protein. This information can guide the design of new derivatives with enhanced binding affinity and selectivity. Computational docking studies have been effectively used to design novel sulfonamide derivatives as antimicrobial agents and carbonic anhydrase inhibitors. mdpi.comsemanticscholar.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of a series of analogues with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Pharmacophore Modeling: This technique can identify the key chemical features required for biological activity. The resulting pharmacophore model can be used to search virtual libraries for new scaffolds that could be developed into novel therapeutic agents.

The integration of these computational approaches will accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.

Q & A

Q. How to correlate structural modifications (e.g., chloro vs. fluoro substituents) with bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.